molecular formula C24H25N3O3 B2827671 2-(4-butoxyphenyl)-5-(3-methoxybenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358485-15-0

2-(4-butoxyphenyl)-5-(3-methoxybenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2827671
CAS No.: 1358485-15-0
M. Wt: 403.482
InChI Key: NSZSVWNKFMFDON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-butoxyphenyl)-5-(3-methoxybenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C24H25N3O3 and its molecular weight is 403.482. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant and Enzyme Inhibitory Activities

Research has indicated the potential of compounds similar to 2-(4-butoxyphenyl)-5-(3-methoxybenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one in exhibiting significant antioxidant and enzyme inhibitory activities. For instance, Schiff bases containing triazole and pyrazole rings demonstrated notable antioxidant activities through various in vitro methods, such as DPPH, ABTS, and FRAP methods. These compounds also displayed inhibitory potentials against α-glucosidase, suggesting their applicability in biochemical studies and potential therapeutic uses (Pillai et al., 2019).

Cytotoxicity Studies

Compounds structurally related to our chemical of interest have been synthesized and screened for their cytotoxic activities against various cancer cell lines. For instance, pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their in vitro cytotoxic activity, indicating the relevance of these compounds in cancer research and potential therapeutic applications (Hassan et al., 2014).

Molecular Dynamics and Structural Analyses

The compound's structural analogs have been subject to detailed molecular dynamics simulations and structural analyses, offering insights into their reactive properties. These studies include X-ray crystallography and NMR spectroscopy, providing a deep understanding of their molecular structure and behavior (Cornago et al., 2009).

Biological Activities and Applications

Research on similar pyrazoline compounds has shown a range of biological activities, including strong antioxidant properties and antibacterial activities against both Gram-positive and Gram-negative bacteria. These findings highlight the potential of these compounds in developing new pharmacological agents (Khotimah et al., 2018).

Synthesis and Reactivity

Studies focusing on the synthesis and reactivity of compounds with similar structures have been conducted. These include investigations into the thermal rearrangements and reaction mechanisms of pyrazoles, providing valuable insights for the development of novel synthetic pathways and compounds (Jefferson et al., 1994).

Properties

IUPAC Name

2-(4-butoxyphenyl)-5-[(3-methoxyphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-3-4-14-30-20-10-8-19(9-11-20)22-16-23-24(28)26(12-13-27(23)25-22)17-18-6-5-7-21(15-18)29-2/h5-13,15-16H,3-4,14,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZSVWNKFMFDON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.